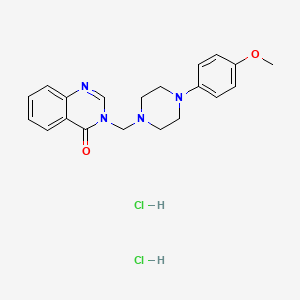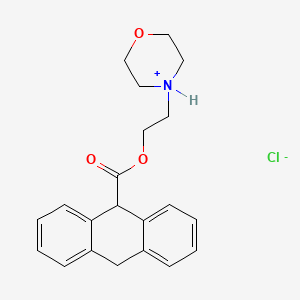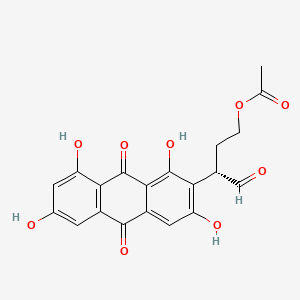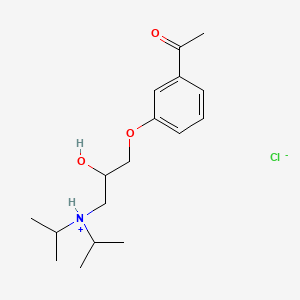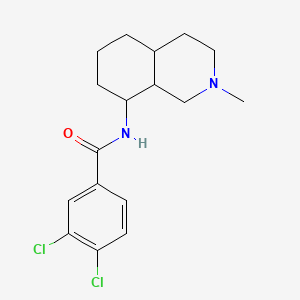![molecular formula C24H26O7 B13763817 [(3S,4R)-2,2-dimethyl-4-(3-methylbut-2-enoyloxy)-8-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] (Z)-2-methylbut-2-enoate CAS No. 51059-45-1](/img/structure/B13763817.png)
[(3S,4R)-2,2-dimethyl-4-(3-methylbut-2-enoyloxy)-8-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] (Z)-2-methylbut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3S,4R)-2,2-dimethyl-4-(3-methylbut-2-enoyloxy)-8-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] (Z)-2-methylbut-2-enoate is a complex organic compound with a unique structure that combines elements of pyranochromene and enoyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,4R)-2,2-dimethyl-4-(3-methylbut-2-enoyloxy)-8-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] (Z)-2-methylbut-2-enoate typically involves multi-step organic reactions. The process begins with the preparation of the pyranochromene core, followed by the introduction of the enoyloxy groups through esterification reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
[(3S,4R)-2,2-dimethyl-4-(3-methylbut-2-enoyloxy)-8-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] (Z)-2-methylbut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, [(3S,4R)-2,2-dimethyl-4-(3-methylbut-2-enoyloxy)-8-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] (Z)-2-methylbut-2-enoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound is studied for its potential bioactivity. It may exhibit properties such as anti-inflammatory, antioxidant, or antimicrobial effects, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are of interest. Researchers are investigating its use in treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [(3S,4R)-2,2-dimethyl-4-(3-methylbut-2-enoyloxy)-8-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] (Z)-2-methylbut-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.
Properties
CAS No. |
51059-45-1 |
|---|---|
Molecular Formula |
C24H26O7 |
Molecular Weight |
426.5 g/mol |
IUPAC Name |
[(3S,4R)-2,2-dimethyl-4-(3-methylbut-2-enoyloxy)-8-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C24H26O7/c1-7-14(4)23(27)30-22-21(29-20(26)10-13(2)3)16-11-15-8-9-19(25)28-17(15)12-18(16)31-24(22,5)6/h7-12,21-22H,1-6H3/b14-7-/t21-,22+/m1/s1 |
InChI Key |
HQTJHTMBKSOUFU-MKKZQTCBSA-N |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@H]1[C@@H](C2=C(C=C3C(=C2)C=CC(=O)O3)OC1(C)C)OC(=O)C=C(C)C |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C2=C(C=C3C(=C2)C=CC(=O)O3)OC1(C)C)OC(=O)C=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


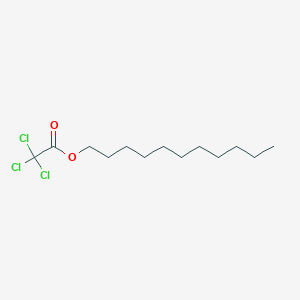
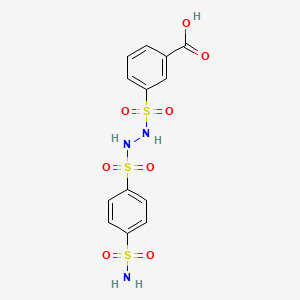
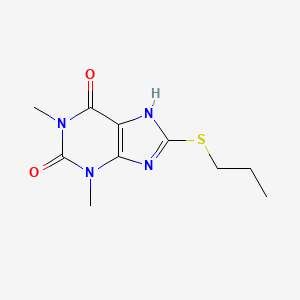
![1,6-Anthracenedisulfonic acid, 8-[[4-(acetylamino)phenyl]amino]-5-amino-9,10-dihydro-9,10-dioxo-, disodium salt](/img/structure/B13763756.png)
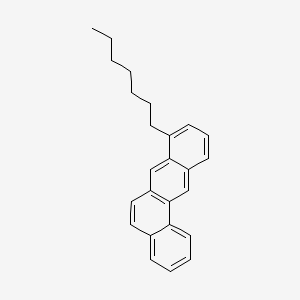
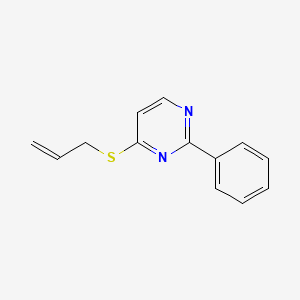
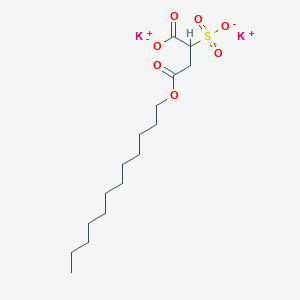
![Benzoic acid, 4-methyl-, [4-(methoxycarbonyl)phenyl]methyl ester](/img/structure/B13763798.png)
![[(E)-(2-oxo-1H-quinolin-3-yl)methylideneamino]urea](/img/structure/B13763800.png)
